Azepan-1-yl(6-methylpiperidin-2-yl)methanone
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Overview
Description
Azepan-1-yl(6-methylpiperidin-2-yl)methanone is a chemical compound with the molecular formula C13H24N2O It is known for its unique structure, which includes an azepane ring and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(6-methylpiperidin-2-yl)methanone typically involves the reaction of azepane with 6-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl(6-methylpiperidin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives by adding hydrogen or removing oxygen.
Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Azepan-1-yl(6-methylpiperidin-2-yl)methanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Azepan-1-yl(6-methylpiperidin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Azepane derivatives: Compounds with similar azepane rings but different substituents.
Piperidine derivatives: Compounds with piperidine rings and various functional groups.
Uniqueness
Azepan-1-yl(6-methylpiperidin-2-yl)methanone is unique due to its specific combination of azepane and methylpiperidine moieties. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
Azepan-1-yl(6-methylpiperidin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine moiety, which is known to influence various biological activities. The molecular structure suggests potential interactions with biological targets, including receptors and enzymes.
The biological activity of this compound may involve the following mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, thereby altering physiological responses.
- Gene Expression Regulation : Similar compounds have been shown to modulate gene expression related to cell cycle regulation and apoptosis.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant biological activity in vitro. For instance, it has been evaluated for its ability to stabilize p53 protein, leading to increased expression of p53-dependent genes such as CDKN1A and BBC3, which are crucial for cell cycle regulation and apoptosis .
In Vivo Studies
In vivo studies have indicated that the compound may have protective effects in models of tissue injury. For example, it has been shown to enhance tissue levels of prostaglandins, which play a role in inflammation and tissue repair .
Case Studies
Several case studies highlight the efficacy of Azepan derivatives in various disease models:
- Pulmonary Fibrosis Model : In a bleomycin-induced pulmonary fibrosis model, compounds similar to this compound demonstrated efficacy by reducing lysophosphatidic acid (LPA) levels and extracellular matrix deposition in lung tissue .
Compound | Disease Model | Effect |
---|---|---|
Azepan derivative | Pulmonary fibrosis | Reduced LPA levels |
Another piperidine compound | Cancer model | Induced apoptosis via p53 stabilization |
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of Azepan derivatives are crucial for their therapeutic application. Preliminary data suggest acceptable absorption rates and bioavailability, although further studies are needed to fully characterize their pharmacokinetics.
Properties
Molecular Formula |
C13H24N2O |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
azepan-1-yl-(6-methylpiperidin-2-yl)methanone |
InChI |
InChI=1S/C13H24N2O/c1-11-7-6-8-12(14-11)13(16)15-9-4-2-3-5-10-15/h11-12,14H,2-10H2,1H3 |
InChI Key |
PTALNMZSELWVIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C(=O)N2CCCCCC2 |
Origin of Product |
United States |
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